molecular formula C16H26N4O2 B2426767 N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide CAS No. 2224033-14-9

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide

Cat. No.: B2426767
CAS No.: 2224033-14-9
M. Wt: 306.41
InChI Key: ZEMHWELMTXDNJR-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide is a complex organic compound that features a cyanocyclohexyl group, a methyl group, and a diazepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide likely involves multiple steps, including the formation of the cyanocyclohexyl group, the diazepan ring, and their subsequent coupling. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development of new pharmaceuticals or therapeutic agents.

    Industry: Utilization in the production of advanced materials or chemical intermediates.

Mechanism of Action

The mechanism of action for N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other diazepan derivatives or cyanocyclohexyl-containing molecules. These compounds may share structural features but differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of N-(1-Cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(7-methyl-5-oxo-1,4-diazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-13-10-14(21)18-8-9-20(13)11-15(22)19(2)16(12-17)6-4-3-5-7-16/h13H,3-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHWELMTXDNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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